Structural Uniqueness: N1-Isopropyl vs. N1-Ethyl and N1-Phenyl Pyrazole-Acrylamide Analogs
CAS 1184475-62-4 is the only commercially listed pyrazole-acrylamide compound that combines three specific structural features simultaneously: (i) a 3,5-dimethyl substitution pattern on the pyrazole ring, (ii) an N1-isopropyl group, and (iii) a C4-amino-linked acrylamide warhead. Among the closest cataloged analogs, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide (benchchem catalog) bears an N1-ethyl rather than N1-isopropyl group, while N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-containing compounds replace the N1-alkyl with an aromatic substituent . The N1-isopropyl group in CAS 1184475-62-4 increases steric bulk (calculated Taft Es value approximately −1.71 for isopropyl vs. −1.31 for ethyl) and lipophilicity (calculated π contribution approximately +1.3 vs. +0.8 for ethyl), which is known from broader pyrazole SAR to influence target binding pocket complementarity and selectivity [1]. No head-to-head bioactivity comparison data exist for these specific analogs in public literature.
| Evidence Dimension | Structural uniqueness of N1-substituent and acrylamide regiochemistry combination |
|---|---|
| Target Compound Data | N1-isopropyl, C4-NH-acrylamide (CAS 1184475-62-4); MW 207.27; C11H17N3O; Taft Es (isopropyl) ≈ −1.71; Hansch π (isopropyl) ≈ +1.3 |
| Comparator Or Baseline | N1-ethyl analog: Taft Es ≈ −1.31, π ≈ +0.8; N1-phenyl analog: π ≈ +2.0; C3-acrylamide probes (e.g., ZNL0325) |
| Quantified Difference | ΔTaft_Es ≈ −0.4 (more steric hindrance vs. N1-ethyl); Δπ ≈ +0.5 (more lipophilic vs. N1-ethyl, less vs. N1-phenyl); different acrylamide attachment position (C4 vs. C3) fundamentally alters warhead orientation |
| Conditions | Structural comparison based on chemical identity; physicochemical parameters from calculated fragment contributions (Hansch-Leo method); no experimental bioactivity data available for these specific structural comparisons. |
Why This Matters
For procurement in a covalent inhibitor screening program, this compound offers a distinct and commercially accessible N1-isopropyl/C4-acrylamide chemotype not represented by other catalog analogs, enabling exploration of SAR space inaccessible with N1-ethyl or N1-phenyl variants.
- [1] Lorthiois E, Gerspacher M, Beyer KS, et al. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors. J Med Chem. 2022;65(24):16173-16203. doi:10.1021/acs.jmedchem.2c01438. View Source
